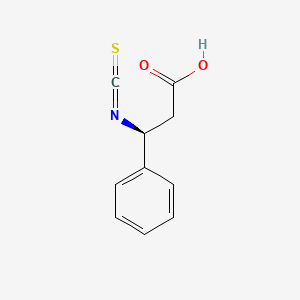
(S)-3-Isothiocyanato-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Isothiocyanato-3-phenylpropanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isothiocyanato-3-phenylpropanoic acid typically involves the reaction of (S)-3-aminophenylpropanoic acid with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The reaction proceeds as follows:
(S)-3-aminophenylpropanoic acid+thiophosgene→(S)-3-Isothiocyanato-3-phenylpropanoic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the isothiocyanate group.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in solvents like ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Thioureas, Carbamates, and Dithiocarbamates: Formed from nucleophilic substitution reactions.
Quinones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
(S)-3-Isothiocyanato-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anti-cancer properties, as isothiocyanates have been shown to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-3-Isothiocyanato-3-phenylpropanoic acid primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can target specific enzymes and proteins, disrupting their normal activity and potentially leading to therapeutic effects such as the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Phenylisothiocyanate: Similar structure but lacks the carboxylic acid group.
Benzylisothiocyanate: Contains a benzyl group instead of the phenylpropanoic acid backbone.
Allyl Isothiocyanate: Contains an allyl group instead of the phenylpropanoic acid backbone.
Uniqueness: (S)-3-Isothiocyanato-3-phenylpropanoic acid is unique due to the presence of both the isothiocyanate group and the phenylpropanoic acid backbone. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
(3S)-3-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
IVMLKBRDYFRXJU-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CC(=O)O)N=C=S |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


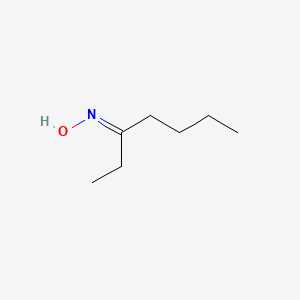

![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
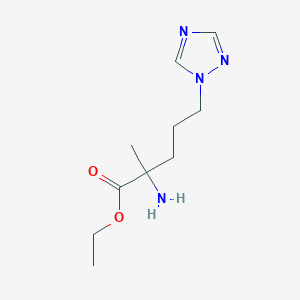

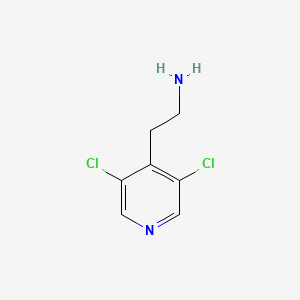
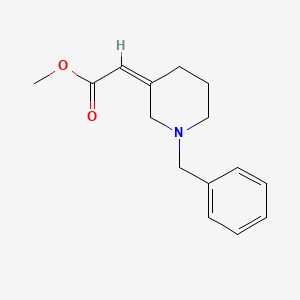
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)


![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)



